molecular formula C10H18OS B12655901 2-(2,6-Octadienylthio)ethanol CAS No. 94135-33-8

2-(2,6-Octadienylthio)ethanol

Cat. No.: B12655901
CAS No.: 94135-33-8
M. Wt: 186.32 g/mol
InChI Key: FEAIFWLZCMLWTH-BLWKUPHCSA-N
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Description

2-(2,6-Octadienylthio)ethanol is an organic compound characterized by the presence of a hydroxyl group (-OH) and a thioether group (-S-)

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,6-Octadienylthio)ethanol typically involves the reaction of 2,6-octadienyl halides with thiol-containing compounds under basic conditions. One common method is the nucleophilic substitution reaction where 2,6-octadienyl chloride reacts with thiourea to form the corresponding thioether, which is then hydrolyzed to yield this compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar nucleophilic substitution reactions. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as distillation and crystallization .

Chemical Reactions Analysis

Types of Reactions

2-(2,6-Octadienylthio)ethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(2,6-Octadienylthio)ethanol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of 2-(2,6-Octadienylthio)ethanol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl and thioether groups play a crucial role in its binding affinity and reactivity. The compound can modulate various biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

    Ethanol: A simple alcohol with a hydroxyl group.

    2-Mercaptoethanol: Contains both a hydroxyl and a thiol group.

    Allyl alcohol: An alcohol with an allyl group.

Uniqueness

2-(2,6-Octadienylthio)ethanol is unique due to the presence of both a hydroxyl group and a thioether group, which confer distinct chemical properties and reactivity. This dual functionality makes it versatile for various applications compared to simpler alcohols and thiols .

Properties

CAS No.

94135-33-8

Molecular Formula

C10H18OS

Molecular Weight

186.32 g/mol

IUPAC Name

2-[(2E,6E)-octa-2,6-dienyl]sulfanylethanol

InChI

InChI=1S/C10H18OS/c1-2-3-4-5-6-7-9-12-10-8-11/h2-3,6-7,11H,4-5,8-10H2,1H3/b3-2+,7-6+

InChI Key

FEAIFWLZCMLWTH-BLWKUPHCSA-N

Isomeric SMILES

C/C=C/CC/C=C/CSCCO

Canonical SMILES

CC=CCCC=CCSCCO

Origin of Product

United States

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